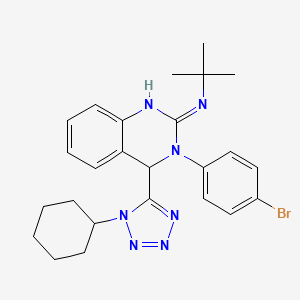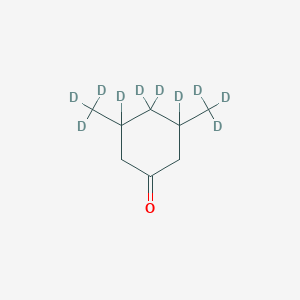
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is a deuterium-labeled derivative of 3,5-Dimethylcyclohexanone. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the field of isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 typically involves the deuteration of 3,5-Dimethylcyclohexanone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The industrial methods also incorporate rigorous quality control measures to ensure the consistency and reliability of the compound for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylcyclohexanone: The non-deuterated analog of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4.
3,4-Dimethylcyclohexanone: A similar compound with methyl groups at different positions.
Cyclohexanone: The parent compound without any methyl or deuterium substitutions.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and quantification in studies, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
136.26 g/mol |
Nom IUPAC |
3,4,4,5-tetradeuterio-3,5-bis(trideuteriomethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D |
Clé InChI |
MSANHHHQJYQEOK-ZVKOAREQSA-N |
SMILES isomérique |
[2H]C1(C(CC(=O)CC1([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1CC(CC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




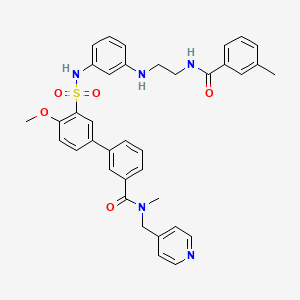

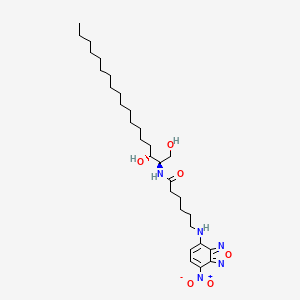
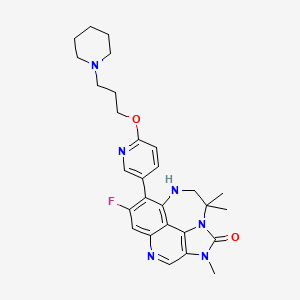
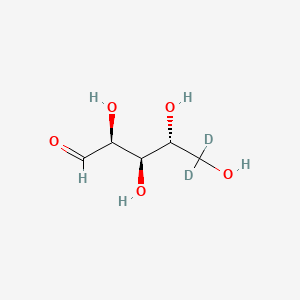

![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
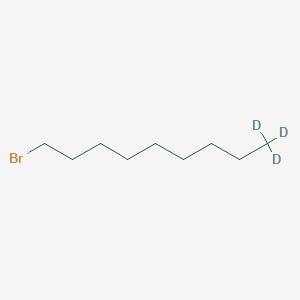
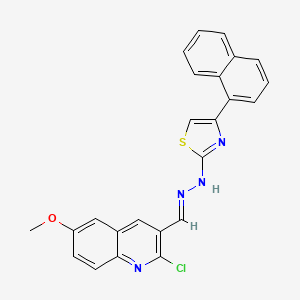
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

